2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-8-4-10(3)11(5-9(8)2)12-7-19-14(16-12)17-13(18)6-15/h4-5,7H,6H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCDTBSGJJSPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189216 | |
| Record name | 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733796-12-8 | |
| Record name | 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-2-thiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733796-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,4,5-trimethylphenylamine with chloroacetic acid in the presence of thiazole derivatives. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroacetamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide is used as a probe to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it valuable in drug discovery.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases. Its anti-inflammatory and antimicrobial properties are being explored for use in medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves the interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Appearance : Liquid
- Storage : Stable in a dry, cool environment
- Application : Primarily used for R&D and commercial purposes .
Structural Features: The compound features a thiazole core substituted with a 2,4,5-trimethylphenyl group at the 4-position and a chloroacetamide moiety at the 2-position.
Comparison with Structural Analogs
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s liquid state suggests moderate lipophilicity . Analogs like 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide show slight solubility in chloroform and methanol .
- Halogenated analogs (e.g., 6125-31-1) exhibit higher molecular weights and altered LogP values .
Key Research Findings and Implications
- Synthesis Efficiency : Pd-catalyzed routes (e.g., Compound 15) enable access to complex aryl substituents but require optimization for scalability .
- Structure-Activity Relationships (SAR): COX Inhibition: Electron-donating groups (e.g., methoxy in 6a) correlate with non-selective COX inhibition, while bulkier substituents (trimethylphenyl) may favor alternative targets . Nrf2 Activation: CPN-9 demonstrates that phenoxy and pyridyl moieties are critical for Nrf2 pathway engagement .
- Thermodynamic Stability : Crystallographic studies of analogs (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) reveal twisted conformations between aryl and thiazole rings, influencing packing and stability .
Q & A
Q. Key Parameters Table
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate kinetics but risk decomposition |
| Solvent | Ethanol/DCM | Polarity affects solubility and reaction efficiency |
| Catalyst | Triethylamine | Enhances acylation rates |
| Reaction Time | 4–12 hours | Under-reduction lowers yield; over-reduction increases impurities |
Which analytical techniques are most effective for confirming the structure and purity of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity by verifying proton environments and carbon frameworks. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Elemental analysis ensures stoichiometric accuracy (e.g., C, H, N, S content). High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% required for pharmacological studies) .
What methodologies are recommended for assessing the antimicrobial and anticancer potential of this compound?
Basic Research Question
Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin). Anticancer Evaluation : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values to standard agents (e.g., doxorubicin). Molecular docking against targets like EGFR or tubulin provides mechanistic insights .
Advanced Research Question
- Biochemical Assays : Measure enzyme inhibition (e.g., kinase activity via ADP-Glo™).
- Omics Studies : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways.
- Molecular Dynamics Simulations : Model binding stability with targets (e.g., 100 ns simulations in GROMACS).
- In Vivo Models : Evaluate pharmacokinetics (PK) and toxicity in rodent xenografts .
How can structural analogs be designed to explore structure-activity relationships (SAR)?
Advanced Research Question
Modify substituents systematically:
- Thiazole Ring : Replace methyl groups with halogens or electron-withdrawing groups.
- Acetamide Moiety : Introduce bulkier alkyl chains or aryl extensions.
- Aromatic Core : Vary methyl substitution patterns on the phenyl ring.
Use parallel synthesis and high-throughput screening to evaluate 10–20 analogs per library. SAR data can prioritize candidates for preclinical testing .
What challenges arise when scaling up synthesis, and how can they be mitigated?
Advanced Research Question
Challenges : Exothermic reactions causing thermal runaway; solvent volume inefficiency. Solutions :
- Transition from batch to continuous flow reactors for better heat management.
- Replace chromatography with crystallization for large-scale purification.
- Optimize solvent recovery systems (e.g., distillation) to reduce waste .
What methodologies are employed to evaluate the compound’s toxicity in preclinical models?
Advanced Research Question
- Acute Toxicity : Single-dose LD₅₀ in rodents (OECD 423).
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
- Hepatotoxicity : Measure ALT/AST levels and liver histopathology.
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp electrophysiology) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
